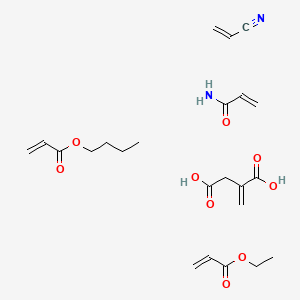

butyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

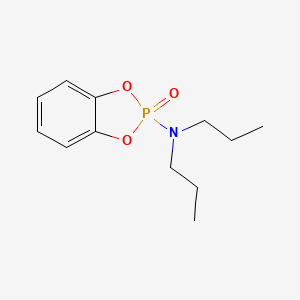

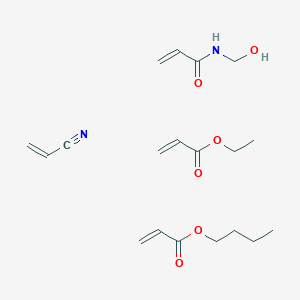

The compound “butyl prop-2-enoate; ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile” is a combination of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

Butyl Prop-2-enoate: The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl Prop-2-enoate: This process can also involve the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide is synthesized by the reaction of acrylamide with formaldehyde under basic conditions. This reaction forms a hydroxymethyl group attached to the nitrogen atom of the acrylamide .

Prop-2-enenitrile: This process involves the reaction of propylene, ammonia, and oxygen in the presence of a catalyst .

Análisis De Reacciones Químicas

Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is involved in transesterification reactions with higher alcohols to form various alkyl acrylates. It can also undergo polymerization to produce poly(ethyl acrylate) .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide can undergo polymerization and crosslinking reactions, forming hydrogels and other polymeric materials .

Prop-2-enenitrile: Prop-2-enenitrile is known for its polymerization to form polyacrylonitrile. It can also undergo hydrolysis to produce acrylamide .

Aplicaciones Científicas De Investigación

Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of plastics, textiles, and resins .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is utilized in the production of polymers, resins, and plastics. It is also a key component in the synthesis of various pharmaceutical intermediates .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide is used in the production of hydrogels, which have applications in drug delivery systems and wound dressings .

Prop-2-enenitrile: Prop-2-enenitrile is primarily used in the production of synthetic fibers, such as acrylic fibers. It is also a precursor for the synthesis of various chemicals, including acrylamide and adiponitrile .

Mecanismo De Acción

Butyl Prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming long-chain polymers that provide flexibility, durability, and adhesiveness .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming polymers with various applications in coatings, adhesives, and textiles .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide forms crosslinked networks in hydrogels, providing structural integrity and controlled release properties .

Prop-2-enenitrile: Prop-2-enenitrile polymerizes to form polyacrylonitrile, which is used in the production of high-strength fibers and other materials .

Comparación Con Compuestos Similares

Butyl Prop-2-enoate: Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, providing greater flexibility and lower volatility .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is similar to methyl prop-2-enoate and butyl prop-2-enoate. Its intermediate alkyl chain length offers a balance between flexibility and volatility .

N-(Hydroxymethyl)prop-2-enamide: Similar compounds include N-methylprop-2-enamide and N-ethylprop-2-enamide. N-(Hydroxymethyl)prop-2-enamide is unique due to its hydroxymethyl group, which enhances its crosslinking ability .

Prop-2-enenitrile: Prop-2-enenitrile is similar to methacrylonitrile and butadiene. Its nitrile group provides high reactivity and versatility in polymerization reactions .

Propiedades

Número CAS |

38054-57-8 |

|---|---|

Fórmula molecular |

C19H30N2O6 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

butyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C5H8O2.C4H7NO2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2 |

Clave InChI |

WEIQPQONNWQMEA-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)NCO |

Descripción física |

Liquid |

Números CAS relacionados |

38054-57-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)

![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)